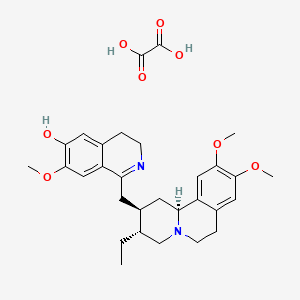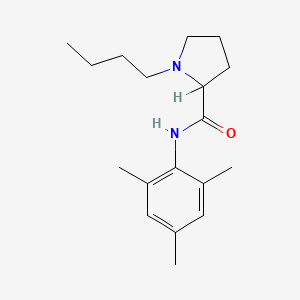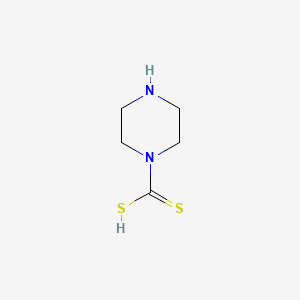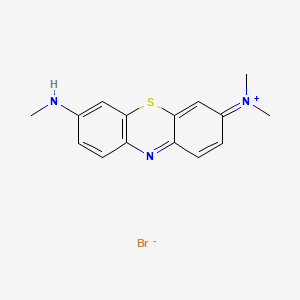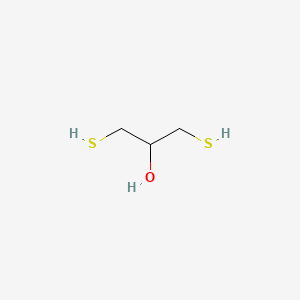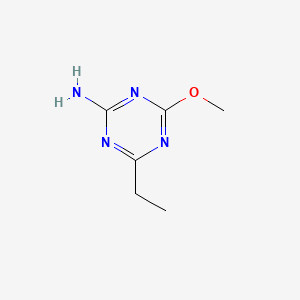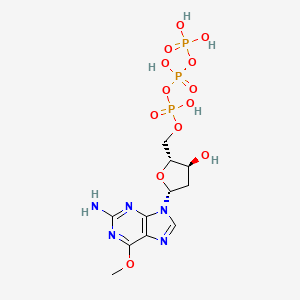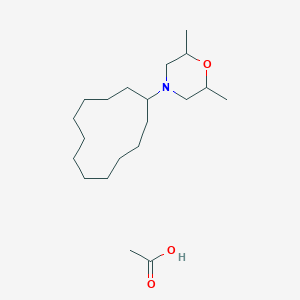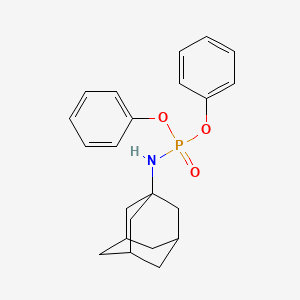![molecular formula C30H48O3 B1199146 2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol is a natural product found in Ganoderma with data available.
Aplicaciones Científicas De Investigación
Metabolic Activation and Cancer Susceptibility
Phenanthrene as a Surrogate for Carcinogenicity Studies : Phenanthrene, a noncarcinogenic polycyclic aromatic hydrocarbon (PAH), has been used as a surrogate to study the metabolic activation of PAHs in smokers. This research is crucial for understanding how PAHs in cigarette smoke potentially initiate the carcinogenic process. The studies found considerable variability in how different individuals metabolize Phenanthrene, suggesting genetic factors may influence susceptibility to lung cancer (Wang et al., 2012) (Zhong et al., 2011).
Immediate Health Consequences of PAH Exposure : A study demonstrated that the formation of PAH diol epoxide, a metabolite of Phenanthrene, occurs rapidly in smokers. This finding highlights the immediate negative health consequences of smoking, particularly in the context of PAH exposure and its potential carcinogenic effects (Zhong et al., 2011).
Exposure Assessment and Environmental Health
Biomonitoring of PAH Exposure : Research has developed methods for assessing exposure to PAHs, including Phenanthrene, by measuring its metabolites in urine. These methods are crucial for monitoring environmental and occupational exposure to PAHs and understanding their potential health impacts (Grimmer et al., 1993) (Waidyanatha et al., 2003).
Implications for Cardiovascular and Metabolic Health : Studies suggest that exposure to PAHs, such as Phenanthrene, is associated with increased risks of peripheral arterial disease (PAD) and other cardiometabolic health risks. These findings underscore the importance of understanding the broader health implications of environmental exposure to PAHs (Xu et al., 2013) (Ranjbar et al., 2015).
Propiedades
Nombre del producto |
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol |
|---|---|
Fórmula molecular |
C30H48O3 |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol |
InChI |
InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25?,26+,28-,29-,30+/m1/s1 |
Clave InChI |
LIJZGBVDQCTWLG-KJICSUBBSA-N |
SMILES isomérico |
C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES canónico |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Sinónimos |
ganodermatriol lanosta-7,9(11),24-triene-3,26,27-triol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



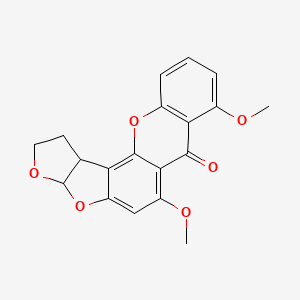
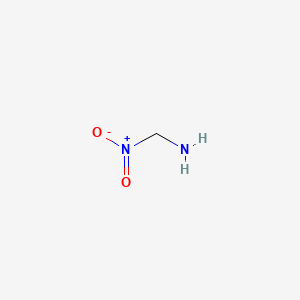
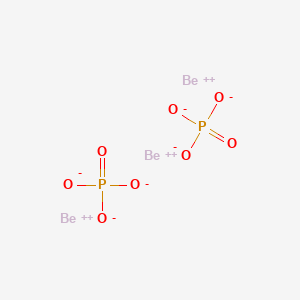
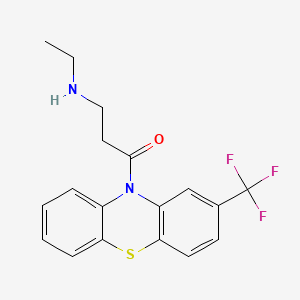
![(1S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1199069.png)
